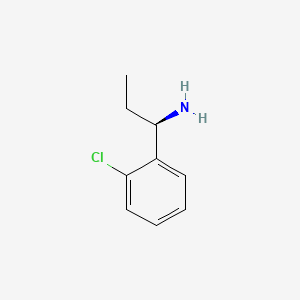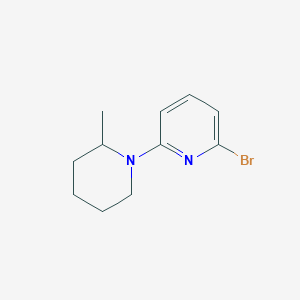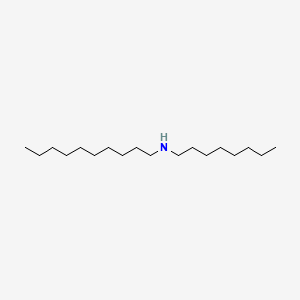
N-(2,3-dichlorophenyl)-1-hexyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-ジクロロフェニル)-1-ヘキシル-4-ヒドロキシ-2-オキソ-1,2-ジヒドロキノリン-3-カルボキサミドは、化学、生物学、医学、および産業を含むさまざまな分野で潜在的な用途を持つ複雑な有機化合物です。この化合物は、キノリンコア、ヘキシル鎖、およびジクロロフェニル基を含むその独自の構造が特徴です。
準備方法
合成経路と反応条件
N-(2,3-ジクロロフェニル)-1-ヘキシル-4-ヒドロキシ-2-オキソ-1,2-ジヒドロキノリン-3-カルボキサミドの合成は、通常、容易に入手可能な前駆体から開始して、複数のステップを含みます。一般的な合成経路の1つは、次のステップを含みます。
キノリンコアの形成: キノリンコアは、酸性または塩基性触媒の存在下、アニリン誘導体とケトンの縮合を含むフリーデル・クラフツ反応によって合成できます。
ヘキシル鎖の導入: ヘキシル鎖は、ヘキシルハライドと適切な塩基を使用して、アルキル化反応によって導入できます。
ジクロロフェニル基の付加: ジクロロフェニル基は、2,3-ジクロロベンゼンと適切な求核剤を使用して、求核置換反応によって付加できます。
ヒドロキシル化とカルボキサミド化: 最後のステップは、それぞれヒドロキシ基とカルボキサミド基を導入するためのヒドロキシル化とカルボキサミド化を含みます。
工業生産方法
この化合物の工業生産には、同様の合成経路が含まれる場合がありますが、大規模生産向けに最適化されています。これには、連続フロー反応器の使用、最適な反応条件のハイスループットスクリーニング、および高い収率と純度を保証するための高度な精製技術が含まれます。
化学反応の分析
反応の種類
N-(2,3-ジクロロフェニル)-1-ヘキシル-4-ヒドロキシ-2-オキソ-1,2-ジヒドロキノリン-3-カルボキサミドは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: ヒドロキシ基は、過マンガン酸カリウムや三酸化クロムなどの酸化剤を使用して、ケトンに酸化できます。
還元: カルボニル基は、水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤を使用して、アルコールに還元できます。
置換: ジクロロフェニル基は、塩素原子が他の求核剤に置き換えられる求核置換反応を受けることができます。
一般的な試薬と条件
酸化: 過マンガン酸カリウム、三酸化クロム、およびその他の強力な酸化剤。
還元: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム、およびその他の還元剤。
置換: アミン、チオール、アルコキシドなどの求核剤。
主な生成物
酸化: ケトンまたはカルボン酸の生成。
還元: アルコールの生成。
置換: 置換フェニル誘導体の生成。
科学研究の応用
N-(2,3-ジクロロフェニル)-1-ヘキシル-4-ヒドロキシ-2-オキソ-1,2-ジヒドロキノリン-3-カルボキサミドは、幅広い科学研究の応用を持っています。
化学: より複雑な分子の合成のためのビルディングブロックとして、およびさまざまな有機反応における試薬として使用されます。
生物学: 抗菌性、抗ウイルス性、抗癌性を含む、その潜在的な生物活性について研究されています。
医学: 特に癌、感染症、および炎症性疾患の治療におけるその潜在的な治療効果について調査されています。
産業: その独自の化学特性により、ポリマーやコーティングなどの新しい材料の開発に利用されています。
科学的研究の応用
N-(2,3-dichlorophenyl)-1-hexyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer, infections, and inflammatory conditions.
Industry: Utilized in the development of new materials, including polymers and coatings, due to its unique chemical properties.
作用機序
N-(2,3-ジクロロフェニル)-1-ヘキシル-4-ヒドロキシ-2-オキソ-1,2-ジヒドロキノリン-3-カルボキサミドの作用機序は、特定の分子標的と経路との相互作用を含みます。
分子標的: この化合物は、さまざまな生物学的プロセスに関与する酵素、受容体、およびその他のタンパク質を標的とする可能性があります。
関与する経路: それは、細胞の増殖、アポトーシス、および免疫応答に関連するシグナル伝達経路を調節し、観察された生物学的効果につながる可能性があります。
類似の化合物との比較
類似の化合物
N-(2,3-ジクロロフェニル)ピペラジン: 同様の構造的特徴を持つが、異なる生物活性を有する関連化合物。
2,3-ジクロロフェニルピペラジン: さまざまな医薬品の合成における前駆体として使用される、別の類似の化合物。
独自性
N-(2,3-ジクロロフェニル)-1-ヘキシル-4-ヒドロキシ-2-オキソ-1,2-ジヒドロキノリン-3-カルボキサミドは、キノリンコア、ヘキシル鎖、およびジクロロフェニル基の組み合わせにより、独特の化学的および生物学的特性を付与するため、ユニークです。
類似化合物との比較
Similar Compounds
N-(2,3-dichlorophenyl)piperazine: A related compound with similar structural features but different biological activities.
2,3-dichlorophenylpiperazine: Another similar compound used as a precursor in the synthesis of various pharmaceuticals.
Uniqueness
N-(2,3-dichlorophenyl)-1-hexyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide is unique due to its combination of a quinoline core, a hexyl chain, and a dichlorophenyl group, which confer distinct chemical and biological properties
特性
分子式 |
C22H22Cl2N2O3 |
|---|---|
分子量 |
433.3 g/mol |
IUPAC名 |
N-(2,3-dichlorophenyl)-1-hexyl-4-hydroxy-2-oxoquinoline-3-carboxamide |
InChI |
InChI=1S/C22H22Cl2N2O3/c1-2-3-4-7-13-26-17-12-6-5-9-14(17)20(27)18(22(26)29)21(28)25-16-11-8-10-15(23)19(16)24/h5-6,8-12,27H,2-4,7,13H2,1H3,(H,25,28) |
InChIキー |
AZYVDSYZMXFIPG-UHFFFAOYSA-N |
正規SMILES |
CCCCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=C(C(=CC=C3)Cl)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-Methylphenyl)-2-({5-[(5-{[2-oxo-2-(4-toluidino)ethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-YL)methyl]-4-phenyl-4H-1,2,4-triazol-3-YL}sulfanyl)acetamide](/img/structure/B12049891.png)
![1-[4-Hydroxy-3-(2-hydroxyethyl)phenyl]ethanone](/img/structure/B12049894.png)
![(2R)-2-[(Pyridin-3-ylmethyl)amino]propanoic acid](/img/structure/B12049900.png)
![4-chloro-N-(2-{[(2E)-2-(2-chlorobenzylidene)hydrazino]carbonyl}phenyl)benzenesulfonamide](/img/structure/B12049913.png)
![2-[(1r,3s,5R,7S)-3-acetamidoadamantan-1-yl]acetic acid](/img/structure/B12049920.png)



![2-methoxyethyl 5-{[(2E)-4-ethoxy-4-oxobut-2-en-1-yl]oxy}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B12049949.png)

![N-(benzo[d]thiazol-2-yl)-6-hydroxy-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12049986.png)


